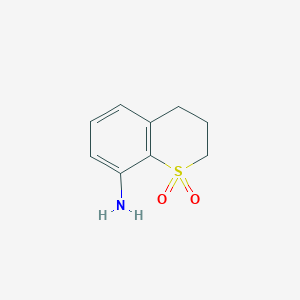

8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Description

8-Amino-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione is a substituted derivative of the benzothiopyran-1,1-dioxide core structure, characterized by an amino (-NH₂) group at the 8-position of the aromatic ring. The compound’s core structure is synthesized via cyclization methods, such as LDA-mediated reactions of α-substituted styrenes, as described for related derivatives .

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

1,1-dioxo-3,4-dihydro-2H-thiochromen-8-amine |

InChI |

InChI=1S/C9H11NO2S/c10-8-5-1-3-7-4-2-6-13(11,12)9(7)8/h1,3,5H,2,4,6,10H2 |

InChI Key |

ACNNCKRZJLQQPB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC=C2)N)S(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

- Starting materials: Typically, substituted benzothiopyran precursors or related benzothiophene derivatives are used.

- Key steps:

- Formation of the benzothiopyran ring via cyclization reactions involving sulfur-containing precursors.

- Oxidation of the sulfur atom to the sulfone (1,1-dioxide) state, usually employing peracids or other oxidizing agents.

- Introduction of the amino group at the 8-position by nucleophilic substitution or amination reactions.

- Partial saturation of the 3,4-positions to achieve the dihydro structure, often by catalytic hydrogenation or selective reduction.

Specific Synthetic Routes

Due to the scarcity of direct experimental procedures exclusively for this compound in public literature, analogous methods from closely related compounds have been adapted and analyzed:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | ortho-substituted thiophenol derivatives + aldehydes or ketones under acidic/basic catalysis | Formation of benzothiopyran core |

| 2 | Oxidation | m-CPBA, peracetic acid, or hydrogen peroxide with catalysts | Conversion of sulfur to sulfone (1,1-dioxide) |

| 3 | Amination | Nucleophilic aromatic substitution with ammonia or amines; or reduction of nitro precursors | Introduction of amino group at 8-position |

| 4 | Partial Saturation | Catalytic hydrogenation (Pd/C, PtO2) under mild conditions | Reduction of double bonds at 3,4-positions |

Example Preparation from Supplier Data

Chemical suppliers such as American Elements provide the hydrochloride salt of the related (4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione, indicating that stereoselective synthesis and salt formation are feasible for this class of compounds.

Data Table: Summary of Preparation Techniques

Chemical Reactions Analysis

Types of Reactions

8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.

Medicine: Some derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and chemical properties of benzothiopyran-1,1-dioxides are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Position Effects: Electron-Withdrawing Groups (EWGs): Bromo (Br) and chloro (Cl) substituents at positions 6, 7, or 8 (e.g., 6-Bromo, 7-Bromo, 8-(Chloromethyl)) increase molecular polarity and may enhance electrophilic reactivity . Electron-Donating Groups (EDGs): Amino (-NH₂) groups at positions 4 or 8 likely improve solubility in polar solvents and modulate biological activity through hydrogen bonding .

Di-Substituted Derivatives: The 4-amino-6-chloro derivative (C₉H₁₀ClN₂O₂S) demonstrates synergistic effects, combining the reactivity of both amino and chloro groups. Such compounds are candidates for targeted drug design due to dual functionalization .

Stereochemical Variations :

- The (4R) and (4S)-hydroxy isomers exhibit identical molecular formulas but differ in chiral properties, which can influence interactions with biological targets (e.g., enzymes or receptors) .

Biological Activity

8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a sulfur-containing heterocyclic compound with notable biological activities. Its structure is characterized by a benzothiopyran framework, which has been linked to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings.

The molecular formula of this compound is C9H11NO2S, with a molecular weight of 197.3 g/mol. It is synthesized through the cyclization of 2-aminothiophenol with maleic anhydride under controlled conditions.

| Property | Value |

|---|---|

| CAS Number | 763038-78-4 |

| Molecular Formula | C9H11NO2S |

| Molecular Weight | 197.3 g/mol |

| Purity | ≥95% |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study : A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. These results underscore its potential application in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

Research Findings : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Mechanistic studies revealed that the compound upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to enhanced apoptosis.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Binding : It has the potential to bind to receptors involved in cell signaling pathways that regulate growth and apoptosis.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione and other benzothiopyran derivatives, this compound exhibits unique biological profiles that enhance its research value.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Significant | High |

| 4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran | Moderate | Moderate |

Q & A

Q. How can the synthesis of 8-amino-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione be optimized for higher yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions with precise control of reaction parameters. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates .

- Temperature control : Maintaining 60–80°C minimizes side reactions during cyclization .

- Catalyst use : Acid catalysts (e.g., HCl) enhance the formation of the dione moiety, while base catalysts (e.g., triethylamine) stabilize the aminomethyl group .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- NMR spectroscopy : ¹H/¹³C NMR confirms the benzothiopyran backbone, aminomethyl substituent (δ 2.8–3.2 ppm), and dione carbonyl signals (δ 170–180 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS validates molecular weight (e.g., m/z 225 [M+H]⁺) and purity .

- X-ray crystallography : Resolves stereochemical ambiguities in the fused ring system .

Q. What initial biological screening approaches are suitable for identifying potential therapeutic applications?

- Methodological Answer : Prioritize target-based assays guided by structural analogs:

- Enzyme inhibition assays : Test against cyclooxygenase (COX-2) or microbial enzymes (e.g., β-lactamases) due to the compound’s sulfur and dione groups, which may chelate metal cofactors .

- In silico docking : Use AutoDock Vina to predict binding affinity for anti-inflammatory targets (e.g., TNF-α) or antimicrobial targets (e.g., bacterial efflux pumps) .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) establish preliminary safety profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzothiopyran derivatives?

- Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. pro-oxidant effects) require:

- Comparative structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., halogenation at position 6) to isolate contributing functional groups .

- Redox profiling : Measure ROS generation (e.g., DCFH-DA assay) under varying pH and oxygen levels to contextualize pro-/antioxidant duality .

- In vivo validation : Use murine models of inflammation to correlate in vitro findings with physiological outcomes .

Q. What computational methods best predict the chemical reactivity and stability of this compound under experimental conditions?

- Methodological Answer : Employ quantum mechanical and molecular dynamics (MD) simulations:

- DFT calculations : Gaussian 09 at the B3LYP/6-311++G(d,p) level predicts acidity (pKa ~8.5 for the aminomethyl group) and degradation pathways (e.g., hydrolysis of the dione moiety) .

- MD simulations : NAMD simulations in explicit solvent (water/DMSO) model thermal stability and aggregation tendencies at physiological temperatures .

Q. What strategies enable selective functionalization of the benzothiopyran core for derivatization studies?

- Methodological Answer : Leverage regioselective reactions:

- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield the amine during electrophilic substitution at position 3 .

- Microwave-assisted synthesis : Enhances yield in SNAr reactions for halogenation (e.g., bromine at position 6) .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids modify the benzene ring while preserving the thiopyran core .

Q. How can researchers elucidate the mechanism of action of this compound in complex biological systems?

- Methodological Answer : Integrate multi-omics and structural biology:

- CRISPR-Cas9 knockout models : Identify gene targets by screening knockouts of putative receptors (e.g., GPCRs) in responsive cell lines .

- Cryo-EM : Resolve compound-bound structures of target enzymes (e.g., kinases) to map binding pockets .

- Metabolomics : LC-MS-based profiling of treated cells reveals downstream metabolic perturbations (e.g., altered glutathione levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.